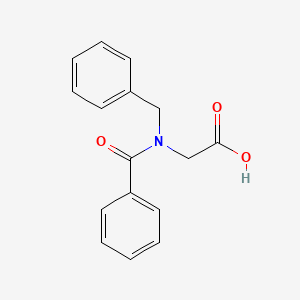

Glycine, N-benzoyl-N-(phenylmethyl)-

Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives

N-substituted glycine derivatives are a broad class of compounds where the nitrogen atom of glycine is functionalized with various substituents. nih.gov This structural modification distinguishes them from the naturally occurring alpha-amino acids, where substitution is at the alpha-carbon. nih.gov One of the most significant families within this class is the N-substituted glycine oligomers, commonly known as peptoids. The foundational research on these molecules, initiated in 1992, was driven by the goal of creating peptide-like structures with improved stability against enzymatic degradation.

Unlike peptides, where the side chains are attached to the alpha-carbon, peptoids have their side chains appended to the amide nitrogen. This shift in side-chain position prevents the formation of the typical hydrogen-bonding network that stabilizes peptide secondary structures like alpha-helices and beta-sheets. However, it also confers remarkable resistance to proteolysis, a major advantage for the development of therapeutic agents. Glycine, N-benzoyl-N-(phenylmethyl)- can be considered a monomeric unit that embodies the core structural features of a peptoid, with both an aromatic (benzyl) and an acyl (benzoyl) group on the nitrogen.

Significance as a Synthetic Intermediate and Model Compound

The true value of Glycine, N-benzoyl-N-(phenylmethyl)- in contemporary research lies in its utility as a synthetic intermediate. Its precursor, N-benzylglycine, is a well-established building block in organic synthesis, valued for its role in creating more complex molecules, including pharmaceuticals and agrochemicals. The benzyl (B1604629) group enhances hydrophobicity and can direct the stereochemical outcome of reactions, making it useful as a chiral auxiliary in asymmetric synthesis.

The subsequent addition of a benzoyl group to N-benzylglycine to form the title compound introduces further synthetic handles and modifies its reactivity. The benzoyl group can act as a protecting group for the secondary amine, which can be removed under specific hydrolytic conditions. This allows for sequential chemical transformations at other parts of the molecule. The compound serves as a valuable scaffold for constructing diverse molecular libraries. For instance, the carboxylic acid moiety can be activated and coupled with various amines to form amides, while the aromatic rings of the benzyl and benzoyl groups can undergo electrophilic substitution reactions.

Evolution of Research Perspectives on N-benzoyl-N-(phenylmethyl)glycine

The research trajectory for compounds like N-benzoyl-N-benzylglycine is closely tied to the broader advancements in the field of peptidomimetics and combinatorial chemistry. Initially, the focus of N-substituted glycine research was on generating large combinatorial libraries of short oligomers (peptoids) to screen for new drug leads. The primary motivation was to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation.

As the field matured, the focus expanded beyond just stability. Researchers began to investigate how the sequence and nature of N-substituents influence the conformational preferences and biological activities of peptoid oligomers. This led to a greater appreciation for the nuanced roles of individual monomeric units. While much of the literature discusses N-substituted glycines in the context of oligomers, the study of individual, well-defined monomers like N-benzoyl-N-benzylglycine has become important for understanding fundamental structure-activity relationships. Current research perspectives view such molecules not just as components of a larger chain but as model systems to probe the effects of specific N-substitutions on chemical reactivity, molecular conformation, and potential biological interactions. The synthesis of its derivatives, for example, is explored for its utility in creating intermediates for medicines and photographic chemicals. google.com

Data Tables

Chemical and Physical Properties of Glycine, N-benzoyl-N-(phenylmethyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H15NO3 | nih.gov |

| Molecular Weight | 269.29 g/mol | nih.gov |

| CAS Number | 201405-92-7 | nih.gov |

| IUPAC Name | N-benzoyl-N-benzylglycine | nih.gov |

| Topological Polar Surface Area | 57.6 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Synonyms for Glycine, N-benzoyl-N-(phenylmethyl)-

| Synonym |

|---|

| n-benzoyl-n-benzylglycine |

| 2-[benzoyl(benzyl)amino]acetic acid |

Source: nih.gov

Properties

IUPAC Name |

2-[benzoyl(benzyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)12-17(11-13-7-3-1-4-8-13)16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKLVJFIIBRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408122 | |

| Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201405-92-7 | |

| Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Benzoyl N Phenylmethyl Glycine

Classical and Modern Approaches to N-Acylation of Glycine (B1666218)

N-acylation is a fundamental reaction for the protection or modification of the amino group in amino acids. For the synthesis of the target molecule, this involves the benzoylation of glycine or an N-benzylated glycine intermediate.

The Schotten-Baumann reaction is a widely used method for acylating amines with acid chlorides in the presence of an aqueous base. wikipedia.org This reaction is particularly well-suited for the N-acylation of amino acids. researchgate.net The conditions typically involve a two-phase system, consisting of water and an organic solvent. The base, often aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine. wikipedia.orgbyjus.com

The mechanism begins with the deprotonation of glycine by the base, which increases the nucleophilicity of the amino group. brainly.com The resulting glycinate anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. brainly.comallen.in A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group to form the N-acylated glycine product. byjus.comallen.in This method is highly effective for preparing N-acylamino acids. tandfonline.com

Key Features of the Schotten-Baumann Reaction:

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Acyl Substitution |

| Reactants | Amine (e.g., Glycine), Acyl Chloride (e.g., Benzoyl Chloride) |

| Conditions | Biphasic system (water/organic solvent), Aqueous base (e.g., NaOH) |

| Role of Base | Neutralizes liberated HCl, promotes reaction equilibrium |

| Product | Amide (e.g., N-Benzoylglycine) |

Benzoyl chloride is the most common acylating agent for this transformation due to its high reactivity. wikipedia.org The reaction of glycine with benzoyl chloride in the presence of aqueous sodium hydroxide is a classic example of the Schotten-Baumann reaction, yielding benzoylglycine (hippuric acid). allen.inuomustansiriyah.edu.iq The process is typically exothermic and requires careful control of reaction conditions, such as temperature and the rate of addition of the acyl chloride. tandfonline.comuomustansiriyah.edu.iq

Alternatively, benzoic anhydride (B1165640) can be used as an acylating agent. While generally less reactive than benzoyl chloride, anhydrides offer the advantage of not producing corrosive hydrochloric acid as a byproduct. The reaction with an anhydride still requires a base to proceed efficiently. Pyridine is sometimes used as a catalyst and base in these reactions. byjus.com

Strategies for N-Alkylation with Phenylmethyl (Benzyl) Group

The introduction of the benzyl (B1604629) group onto the glycine nitrogen is another critical step. This can be achieved either on glycine itself or on N-benzoylglycine.

Direct N-alkylation of unprotected amino acids represents an efficient and atom-economical approach. nih.gov Traditional methods for the N-alkylation of α-amino acids often involve nucleophilic substitution with alkyl halides or reductive alkylation with aldehydes. mdpi.com These methods can suffer from drawbacks such as the need for stoichiometric reagents and the formation of byproducts. mdpi.com

More recent advancements include catalytic methods, such as the direct N-alkylation of unprotected amino acids with alcohols, including benzyl alcohol, using transition metal catalysts. nih.gov This "hydrogen borrowing" catalysis involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amino acid, followed by hydrogenation to yield the N-alkylated product. nih.gov

Benzyl chloride is a common and effective alkylating agent for introducing the phenylmethyl group. The reaction is a nucleophilic substitution where the nitrogen atom of glycine (or a glycine derivative) attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid formed. A procedure for synthesizing N-benzylglycine involves reacting glycine with benzylamine. chemicalbook.com Another route involves the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation. google.com

Comparison of N-Alkylation Strategies:

| Method | Alkylating Agent | Key Features |

|---|---|---|

| Nucleophilic Substitution | Benzyl Chloride | Well-established, requires base, potential for over-alkylation. |

| Reductive Alkylation | Benzaldehyde (B42025) | Requires a reducing agent (e.g., NaBH₃CN), forms an imine intermediate. |

| Catalytic (Hydrogen Borrowing) | Benzyl Alcohol | Atom-economical, uses a transition metal catalyst, environmentally friendlier. nih.gov |

Chemoenzymatic and Stereoselective Synthesis Methodologies for N-Substituted Glycine Analogs

While Glycine, N-benzoyl-N-(phenylmethyl)- is achiral, the methodologies developed for the stereoselective synthesis of other N-substituted glycine analogs are relevant and highlight advanced synthetic strategies. Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis. nih.govnih.gov

Enzymes such as aminoacylases have been explored for the selective N-acylation of amino acids. nih.gov These biocatalysts can offer high selectivity and operate under mild, environmentally friendly aqueous conditions, providing an alternative to classical chemical methods like the Schotten-Baumann reaction. nih.gov For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of the α-amino group of various L-amino acids. nih.gov

Stereoselective synthesis is crucial for creating chiral N-substituted amino acids. Palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters is one such advanced method. core.ac.uk This technique allows for the highly diastereoselective introduction of substituents, demonstrating a high level of control over the stereochemical outcome. core.ac.uk Although the target molecule lacks a chiral center, these stereoselective methods are part of the broader toolkit available for synthesizing complex and structurally diverse N-substituted glycine derivatives. core.ac.uk

Phase-Transfer Catalysis in Glycine Derivatization

Phase-transfer catalysis (PTC) is a powerful methodology for the synthesis of complex organic molecules, particularly for reactions involving reactants in immiscible phases. In the context of glycine derivatization, PTC is instrumental in the asymmetric alkylation of glycine Schiff bases, providing a crucial route to chiral unnatural amino acids. austinpublishinggroup.com This technique utilizes a phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to transport an aqueous reactant into an organic phase where the reaction with an organic-soluble substrate occurs. austinpublishinggroup.com

The general mechanism involves the deprotonation of a glycine derivative in an aqueous basic solution, forming an enolate. The chiral PTC catalyst then pairs with this enolate and shuttles it into the organic phase containing an alkylating agent (e.g., benzyl bromide). The subsequent alkylation reaction is sterically guided by the chiral environment of the catalyst, leading to the formation of an enantiomerically enriched product. austinpublishinggroup.com This method is highly valued for its operational simplicity, mild reaction conditions, and the high yields and enantioselectivities that can be achieved. austinpublishinggroup.comresearchgate.net The design of the catalyst is critical, with steric and electronic properties tailored to maximize interaction with the substrate and control the stereochemical outcome. austinpublishinggroup.com

| Component | Role in Synthesis | Example |

| Glycine Substrate | The starting material, typically protected as a Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester). | N-protected glycine ester |

| Alkylating Agent | Provides the desired side chain (e.g., the phenylmethyl group). | Benzyl bromide |

| Phase-Transfer Catalyst | A chiral agent that facilitates the transfer of the glycine enolate from the aqueous to the organic phase and induces asymmetry. | Quaternary ammonium salts derived from cinchona alkaloids. austinpublishinggroup.com |

| Base | Deprotonates the glycine substrate to form the reactive enolate. | Aqueous sodium hydroxide or potassium hydroxide. |

| Solvent System | An immiscible two-phase system. | Toluene/water or dichloromethane/water. |

Electrochemical Synthesis Routes for N-Protected Amino Acid Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for preparing N-protected amino acid derivatives. Anodic oxidation, particularly under Hofer-Moest conditions, has emerged as a valuable tool for generating transient N-acyliminium ions from N-protected amino acids via decarboxylation. nih.gov These highly reactive intermediates can then be trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

This strategy typically involves the electrolysis of an N-acyl amino acid in an undivided cell using graphite or platinum electrodes. nih.gov The process is often conducted in aqueous organic solvents without the need for additional bases or supporting electrolytes. nih.gov The anodic decarboxylation proceeds via a two-electron oxidation mechanism, directly yielding the N-acyliminium ion. nih.gov While much of the research has focused on intramolecular reactions to form heterocyclic amino acids, the fundamental principle of generating an N-acyliminium intermediate is broadly applicable. nih.gov For a compound like N-benzoyl-N-(phenylmethyl)glycine, this route could potentially be adapted by generating an N-benzoyl iminium species that is subsequently captured by a phenylmethyl nucleophile. The method avoids harsh reagents and provides a high degree of control through reaction parameters like current density and solvent choice. nih.gov

| Parameter | Description | Typical Conditions |

| Anode Material | The electrode where oxidative decarboxylation occurs. | Graphite is frequently used for Hofer-Moest reactions. nih.gov |

| Cathode Material | The electrode where reduction occurs (e.g., proton reduction). | Platinum is a common choice. nih.gov |

| Cell Type | The electrochemical reactor configuration. | An undivided cell is often sufficient and simplifies the setup. nih.gov |

| Current Density | The amount of current per unit area of the electrode, influencing reaction rate and selectivity. | Low current densities are generally favored. nih.gov |

| Solvent | The medium for the reaction. | Aqueous polar aprotic solvents like acetonitrile (B52724) (MeCN). nih.gov |

Solid-Phase Synthesis Techniques for N-Arylglycine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptoid chemistry, allowing for the stepwise assembly of amino acid sequences on an insoluble polymer support. peptide.combachem.com N-substituted glycine derivatives, such as N-benzoyl-N-(phenylmethyl)glycine, are key building blocks for "peptoids" (or poly-N-substituted glycines), which are peptide mimics with enhanced proteolytic stability and cell permeability. nih.gov

In a typical SPPS cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the C-terminal amino acid is first anchored to a solid resin. peptide.combachem.com The synthesis proceeds through iterative cycles of:

Deprotection: The Fmoc protecting group on the α-amino group is removed, typically with a piperidine solution, to liberate a free amine. peptide.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide.

Washing: Excess reagents and by-products are washed away before the next cycle begins. bachem.com

Incorporating N-arylglycine units like N-benzoyl-N-(phenylmethyl)glycine can be challenging. The steric bulk of the N-substituents can hinder coupling efficiency, and the acidity of the α-proton increases the risk of epimerization, particularly for chiral arylglycines. researchgate.net Despite these challenges, SPPS remains the most effective method for preparing peptides and peptoids containing these complex monomers. The "sub-monomer" method is particularly popular for peptoid synthesis, involving a two-step cycle of acylation with an α-haloacetic acid followed by nucleophilic displacement with a primary amine. nih.gov This approach allows for the introduction of a vast array of side chains. nih.gov

| Step | Purpose | Common Reagents |

| Resin Anchoring | Covalently attaching the first amino acid to the insoluble polymer support. | Rink Amide resin, Wang resin. researchgate.net |

| Nα-Deprotection | Removing the temporary protecting group from the N-terminus to allow for the next coupling reaction. | 20-50% Piperidine in a solvent like DMF or NMP. peptide.com |

| Amino Acid Coupling | Forming the peptide bond between the resin-bound amine and the incoming protected amino acid. | Coupling reagents like HBTU, HATU, or BOP in the presence of a base like DIEA. peptide.com |

| Washing | Removing unreacted reagents and by-products to ensure high purity of the final peptide. | Dichloromethane (DCM), Dimethylformamide (DMF). |

| Cleavage & Final Deprotection | Releasing the completed peptide from the resin and removing any side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers. |

Chemical Reactivity and Transformation Studies of N Benzoyl N Phenylmethyl Glycine

Hydrolytic Stability and Pathways

The stability of N-benzoyl-N-(phenylmethyl)glycine is influenced by the hydrolytic susceptibility of its amide bond. Generally, N-acyl amino acids can undergo hydrolysis under various conditions.

Enzymatic Hydrolysis: Enzymes like acylase I are known to catalyze the enantioselective hydrolysis of N-acyl-L-amino acids. acs.orgacs.org While specific studies on N-benzoyl-N-benzylglycine are limited, research on related compounds such as benzoylglycine ethyl ester demonstrates that enzymes like papain can effectively catalyze the hydrolysis of the ester and amide linkages. nih.gov The kinetics of such enzymatic hydrolysis are well-documented for similar substrates. nih.gov Furthermore, fatty acid amide hydrolase (FAAH) is known to mediate the degradation of N-acyl amides, suggesting a potential biological pathway for the breakdown of N-benzoyl-N-benzylglycine. mdpi.comwikipedia.org

Chemical Hydrolysis: Under mild acidic conditions, such as mixtures of trifluoroacetic acid and water at room temperature, remote amide bonds in N-acyl amino acid derivatives can exhibit surprising hydrolytic instability. science.gov The rate of this hydrolysis is influenced by the electronic nature of the acyl group. science.gov For the benzoyl group, which is relatively stable, hydrolysis typically requires more forcing conditions, such as strong acid or base catalysis with heating. The N-benzoyl group is generally considered stable enough that it is often used as a protecting group in chemical synthesis, removable by strong basic conditions. wikipedia.org

Acylation Reactions and Derivative Formation

The structure of N-benzoyl-N-benzylglycine allows for further derivatization, primarily through reactions involving the carboxylic acid group.

Esterification and Amide Formation: The carboxylic acid moiety can be readily converted into esters or other amides. Standard coupling methods, such as those employing carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with activating agents like 4-Dimethylaminopyridine (DMAP), can be used to form new amide bonds with various amines. scielo.org.mx Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using reagents like trimethylsilyl (B98337) chloride in methanol (B129727) to first form the methyl ester. scielo.org.mxscielo.org.mx

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a key intermediate for synthesizing a wide range of derivatives.

General N-Acylation Methods: The initial synthesis of N-benzoyl derivatives of amino acids often involves methods like the Schotten-Baumann reaction, using benzoyl chloride in the presence of a base like sodium bicarbonate or sodium hydroxide (B78521). ijirset.com Greener synthetic approaches using catalysts like polyethylene (B3416737) glycol (PEG-400) have also been developed to facilitate these reactions and improve yields. ijirset.com These methods highlight the general reactivity for forming the N-benzoyl bond in related glycine (B1666218) structures.

Reductive Transformations

Reductive transformations of N-benzoyl-N-benzylglycine can target the amide carbonyl, the carboxylic acid, or the N-benzyl group.

Reduction of the Amide and Carboxylic Acid: Amides are generally less reactive to reduction than many other carbonyl compounds. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce both the amide and the carboxylic acid functional groups to the corresponding amine and primary alcohol, respectively. chemistrysteps.com The reduction of a tertiary amide with LiAlH4 proceeds through the formation of an iminium ion intermediate which is then further reduced. chemistrysteps.com

Borane-amine complexes have been shown to selectively reduce N-acyl groups in nucleosides, with the N-benzoyl group being particularly labile. tandfonline.comnih.gov These reagents can convert the N-benzoyl amide to an N-benzyl amine under mild conditions, often leaving other functional groups like O-benzoyl esters intact. tandfonline.comnih.gov Low-valent titanium reagents, prepared from TiCl4 and magnesium powder, have also been developed for the efficient reduction of various amides to their corresponding amines under mild conditions. google.com

Hydrogenolysis of the N-Benzyl Group: The N-benzyl group is a common protecting group for amines and can be removed via hydrogenolysis. researchgate.netthieme-connect.comresearchgate.netorganic-chemistry.org This transformation is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source. researchgate.netthieme-connect.com

Common hydrogen donors for catalytic transfer hydrogenolysis include ammonium (B1175870) formate (B1220265) and hydrazine (B178648) hydrate. researchgate.netthieme-connect.com The reaction is often performed by refluxing the substrate in an alcohol solvent. thieme-connect.com The efficiency of this debenzylation can be enhanced by the addition of acidic co-catalysts like niobic acid-on-carbon (Nb2O5/C), which can accelerate the reaction and prevent catalyst poisoning by the product amine. nih.gov

| Transformation | Reagent(s) | Product Type |

| Amide & Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH4) | Amino alcohol |

| Selective Amide Reduction | Borane-Amine Complexes (e.g., BH3-DIPEA) | N-alkylated amine |

| N-Benzyl Group Removal | H2, Pd/C | N-benzoyl glycine |

| N-Benzyl Group Removal (Transfer) | Ammonium Formate, Pd/C | N-benzoyl glycine |

C-H Functionalization Strategies for Glycine Derivatives

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, and these strategies have been applied to glycine derivatives to create unnatural amino acids.

Oxidative and Cross-Dehydrogenative Couplings

Oxidative cross-dehydrogenative coupling (CDC) is a powerful, atom-economical method for forming C-C bonds by directly coupling two C-H bonds. These reactions have been successfully applied to glycine derivatives, including N-acylglycines.

Visible-light-induced photoredox catalysis has emerged as a mild and efficient way to achieve these transformations. In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, oxidizing the glycine derivative to a reactive imine or iminium ion intermediate. This intermediate can then react with a suitable nucleophile.

Key findings in this area include:

Coupling with Ketones and Aldehydes: An enantioselective aerobic oxidative CDC between glycine derivatives and simple ketones or aldehydes has been developed using cooperative photoredox and organocatalysis. This method allows for the direct formation of a C-C bond and the creation of two new stereocenters with high diastereoselectivity and enantioselectivity.

Radical-Radical Coupling: A metal-free radical dehydrogenative cross-coupling has been reported between N,N-dimethylenaminones and glycine derivatives, mediated by K2S2O8. This process involves the generation of both enaminone radicals and α-amino radicals, which then couple to form structurally diverse quinoline (B57606) derivatives.

Boronic Acid Nucleophile Couplings

The Cα-H bond of glycine derivatives can be functionalized using boronic acids as nucleophiles. This strategy is particularly valuable for synthesizing phenylglycine derivatives, which are important structural motifs in medicinal chemistry.

Research has demonstrated the feasibility of this coupling on solid-phase, which is highly advantageous for peptide synthesis. Key aspects of this methodology include:

On-Resin Functionalization: A late-stage α-C-H functionalization of resin-bound, electron-rich N-arylglycinyl peptides with boronic acid nucleophiles has been achieved under mild conditions, without the need for external chemical oxidants or metal salts.

Influence of Electronic Effects: The success of the coupling is dependent on the electronic properties of the N-aryl group on the glycine unit. Electron-rich N-aryl groups enhance the reactivity towards boronic acid coupling.

Neighboring Residue Impact: The presence of a neighboring glycine residue in a peptide sequence can improve the yield of the C-H functionalization reaction.

This on-resin method allows for the late-stage introduction of aryl groups, providing a powerful tool for generating diversity in peptide structures for structure-activity relationship (SAR) studies.

Rearrangement and Cyclization Reactions in Related Systems

The structural backbone of N-benzoyl-N-benzylglycine is amenable to various rearrangement and cyclization reactions, often mediated by the formation of reactive intermediates like N-acyliminium ions.

N-Acyliminium Ion Cyclizations: N-acyliminium ions are potent electrophiles that can be generated from precursors such as 5-hydroxy- or 5-alkoxypyrrolidinones. arkat-usa.org These intermediates readily undergo intramolecular cyclization reactions with a wide range of nucleophiles, including aromatic rings and alkenes, to form diverse heterocyclic and polycyclic scaffolds. arkat-usa.orgacs.orgacs.org While N-aryl substituted systems have been less explored, they provide a viable pathway for constructing complex ring systems. arkat-usa.org For instance, photoredox-catalyzed intermolecular radical addition to allenamides can generate conjugated N-acyliminium ions that subsequently react with nucleophiles. nih.gov

Pictet-Spengler Reaction: A related and powerful cyclization is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govnih.gov The N-acyl variant of this reaction proceeds through a highly electrophilic N-acyliminium ion intermediate, which enhances the rate of cyclization. beilstein-journals.org This has been used extensively in the synthesis of tetrahydroisoquinoline and β-carboline alkaloids. nih.govbeilstein-journals.org Derivatives of N-benzylglycine could potentially be elaborated into β-arylethylamine structures that would be suitable substrates for this type of cyclization.

Derivatization and Analog Synthesis Based on N Benzoyl N Phenylmethyl Glycine Scaffold

Synthesis of N-Acylamino Acid Derivatives

The N-benzoyl group of the parent compound can be conceptually replaced by other acyl groups to generate a library of N-acylamino acid derivatives. The fundamental reaction for this is the acylation of an amino acid. A common and efficient method involves the Schotten-Baumann reaction, where an amino acid is treated with an acyl chloride in the presence of a base. ijirset.com For instance, glycine (B1666218) can be acylated using various substituted benzoyl chlorides in a sodium hydroxide (B78521) solution to yield the corresponding hippuric acid derivatives. ijirset.comnih.gov To mitigate the exothermic nature of the reaction and improve yields, modifications such as using a weaker base like sodium bicarbonate or employing green catalysts like polyethylene (B3416737) glycol (PEG-400) have been developed. ijirset.com The PEG-400 method provides a convenient and safe approach, yielding N-acyl derivatives of amino acids in yields of approximately 80%. ijirset.com

Further derivatization of the carboxylic acid moiety of N-acylamino acids is also common. For example, N-benzoyl-glycine can be reacted with an amine, such as n-dodecyl-amine, at elevated temperatures to produce the corresponding amide, N-Benzoyl-glycine n-dodecylamide. prepchem.com More complex N-acylglycines, such as N-(3-acyloxyacyl)glycines, can be synthesized through multi-step procedures starting from precursors like Meldrum's acid, demonstrating the scaffold's utility in building intricate bioactive molecules. nih.gov

Table 1: Selected Methods for N-Acylamino Acid Derivative Synthesis

| Starting Materials | Reagents | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Amino Acid, Substituted Benzoyl Chloride | PEG-400, Sodium Bicarbonate | N-Acylamino Acid | Green, convenient, and safe method with high yields (~80%). | ijirset.com |

| Glycine, Appropriate Benzoyl Chloride | Sodium Hydroxide | Hippuric Acid Derivative | Standard Schotten-Baumann conditions for preparing N-benzoyl glycines. | nih.gov |

| N-Benzoyl-glycine, n-Dodecyl-amine | Heat (160°C) | N-Acylamino Acid Amide | Direct amidation of the carboxylic acid moiety. | prepchem.com |

| Meldrum's acid, Acyl Chlorides | Multi-step synthesis | N-(3-acyloxyacyl)glycine | Multi-step route to complex, bioactive N-acyl glycines. | nih.gov |

Synthesis of N-Alkylglycine Derivatives

N-benzoyl-N-(phenylmethyl)glycine is itself an N-alkylated glycine derivative. The synthesis of such compounds, particularly N-benzylglycine, is of significant interest. A high-yield method involves the reaction of a glycine derivative with a benzaldehyde (B42025) derivative in the presence of a base to form a Schiff base, which is subsequently reduced. google.com Catalytic hydrogenation over a palladium catalyst is an effective reduction method. google.com This approach is industrially scalable and uses readily available starting materials. google.com

A greener approach to synthesizing N-alkylglycine derivatives involves the direct reaction of glycine with various aliphatic aldehydes (e.g., propyl, butyl, hexyl) in water, which acts as the solvent. nih.gov This method avoids the use of toxic solvents and produces a range of N-substituted glycines with different hydrophobic properties. nih.gov The parent compound, N-benzylglycine, can be synthesized by reacting glycine and benzaldehyde in the presence of sodium hydroxide, followed by catalytic hydrogenation. google.com Further modification can be achieved, for example, by reacting N-benzylglycine hydrochloride with benzyl (B1604629) chloroformate to yield N-benzyl-N-benzyloxycarbonyl-glycine, a derivative with two distinct substituents on the nitrogen atom. prepchem.com

Table 2: Methods for N-Alkylglycine Derivative Synthesis

| Starting Materials | Reagents/Method | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Glycine derivative, Benzaldehyde derivative | Base (e.g., NaOH), then Reduction (e.g., H₂/Pd) | N-Benzylglycine derivative | High-yield, industrially viable synthesis via a Schiff base intermediate. | google.com |

| Glycine, Aliphatic Aldehyde | Water (as solvent) | N-Alkylglycine (e.g., N-propyl, N-butyl) | Green synthesis procedure avoiding toxic solvents. | nih.gov |

| N-Benzylglycine hydrochloride, Benzyl chloroformate | NaOH | N-benzyl-N-benzyloxycarbonyl-glycine | Synthesis of a di-substituted glycine derivative. | prepchem.com |

| Benzylamine, Ethyl chloroacetate | Two-step reaction | N-Benzylglycine ethyl ester | A common route to esters of N-benzylglycine. | chemicalbook.com |

Incorporation into Peptide Analogues

The N-benzoyl-N-benzylglycine scaffold and its simpler analog, N-benzylglycine, are valuable building blocks in peptide chemistry. The substitution on the nitrogen atom makes them "peptoids" or peptide mimics, which can introduce conformational constraints and resistance to enzymatic degradation in a peptide chain. A classical approach to forming peptide bonds involves condensing the acid chloride of an N-protected amino acid with an amino acid ester. google.com For example, the hydrochloride of the acid chloride of N,N-dibenzyl glycine can be reacted with glycine benzyl ester to form the dipeptide analog, N,N-dibenzyl glycyl glycine, which can then be deprotected via hydrogenolysis. google.com

The incorporation of such modified glycine units can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Specialized N-alkoxyglycine building blocks have been developed that are fully compatible with Fmoc-based SPPS, allowing for their insertion at any point in a peptide sequence. nih.gov This has been demonstrated in the synthesis of complex ubiquitinated histone and Tau peptides, highlighting the utility of N-substituted glycines in creating modified proteins for biological studies. nih.gov The use of N-protected amino acids, like N-tritylglycine, is a well-established strategy to control coupling reactions during peptide synthesis. uoa.gr

Table 3: Examples of Peptide Analogue Synthesis

| N-Substituted Glycine Derivative | Coupling Partner | Resulting Product | Synthetic Strategy | Reference(s) |

|---|---|---|---|---|

| N,N-dibenzyl glycine acid chloride HCl | Glycine benzyl ester HCl | N,N-dibenzyl glycyl glycine | Solution-phase peptide coupling. | google.com |

| N-Tritylglycyl chloride HCl | Glycine ethyl ester HCl | Tritylglycylglycine | Solution-phase synthesis using trityl protection. | uoa.gr |

| N-Boc-N-(2-(tritylthio)ethoxy)glycine | Lysine side chain (on resin) | Ubiquitinated peptide | Solid-phase peptide synthesis (SPPS) for post-translational modifications. | nih.gov |

Synthesis of Heterocyclic Derivatives (e.g., Oxazolones, Thioureas, β-Lactams)

The N-benzoyl-N-benzylglycine scaffold serves as a precursor for various heterocyclic systems.

Oxazolones N-acylamino acids are key starting materials for the synthesis of 5(4H)-oxazolones, often via the Erlenmeyer-Plochl reaction. sphinxsai.com In this reaction, an N-acylglycine (like hippuric acid) is condensed with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. nih.govresearchgate.netnih.gov For example, (2-((4-methylphenyl)sulfonamido)benzoyl)glycine can be reacted with various aldehydes to furnish a series of oxazolone-benzenesulfonamide derivatives. nih.gov The N-protected amino acid can also be cyclized using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Thioureas N-acyl and N-benzyl thiourea (B124793) derivatives can be synthesized from the parent scaffold. A general route involves converting the carboxylic acid to an acid chloride, which is then reacted with ammonium (B1175870) thiocyanate (B1210189) to form an in situ acyl isothiocyanate. mdpi.comnih.gov This reactive intermediate is then treated with a primary amine to yield the target N-acyl thiourea. mdpi.comnih.gov For instance, new N-acyl thioureas with heterocyclic rings have been synthesized by reacting the isothiocyanate intermediate with a heterocyclic amine. mdpi.com Alternatively, N-benzyl thioureas can be prepared by reacting benzyl- or substituted benzylamines with an amine and carbon disulfide. jlu.edu.cn

β-Lactams The synthesis of β-lactams (2-azetidinones) can be achieved from derivatives of N-benzylglycine. One method involves the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. nih.gov In this process, an N-benzyl amino acid is first acylated with chloroacetyl chloride, and the resulting intermediate is cyclized using a base like cesium carbonate to form a 4,4-disubstituted β-lactam. nih.gov Another major route is the Staudinger cycloaddition, which involves the [2+2] reaction of a ketene (B1206846) with an imine. organic-chemistry.org The required ketene can be generated in situ from an acid chloride, which can be prepared from a carboxylic acid like N-benzoyl-N-benzylglycine.

Table 4: Synthesis of Heterocyclic Derivatives

| Heterocycle | Precursor Derived from Scaffold | Key Reagents | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Oxazolone | N-Acylglycine | Aldehyde, Acetic Anhydride, NaOAc | Erlenmeyer-Plochl Condensation | nih.govsphinxsai.comnih.gov |

| Thiourea | N-Acyl chloride | NH₄SCN, then Primary Amine | Isothiocyanate Formation & Addition | mdpi.comnih.gov |

| β-Lactam | N-Benzyl-N-chloroacetyl amino acid derivative | Base (e.g., Cs₂CO₃) | Intramolecular Alkylation | nih.gov |

| β-Lactam | N-Acyl chloride (to form ketene) | Imine | Staudinger [2+2] Cycloaddition | organic-chemistry.org |

Exploration of Chiral Derivatives and Enantioselective Synthesis

While Glycine, N-benzoyl-N-(phenylmethyl)- is itself achiral, its scaffold can be used to generate chiral molecules. N-benzylglycine is known to act as a chiral auxiliary in some asymmetric syntheses. chemimpex.com

The generation of chiral centers can be achieved by modifying the scaffold. For example, the synthesis of 2-substituted N-benzyl-2-acetamidoacetamides introduces a chiral center at the Cα position, leading to potent anticonvulsant compounds. nih.gov

Enantioselective synthesis provides a powerful tool for creating chiral derivatives. A notable example is the asymmetric synthesis of β-lactams via the Staudinger cycloaddition. By using a chiral catalyst, such as benzoylquinine, in the reaction between a ketene and an imine, it is possible to produce β-lactams with high enantioselectivity. organic-chemistry.org Another advanced method involves a dual catalysis system using Nickel and a photoredox catalyst for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov Using chiral bi-oxazoline (BiOX) ligands, this method produces highly enantioenriched N-benzylic heterocycles, which are structurally related to derivatives of the N-benzylglycine scaffold. nih.gov

Table 5: Approaches to Chiral Derivatives and Enantioselective Synthesis

| Target Molecule Type | Synthetic Approach | Catalyst/Reagent | Key Feature | Reference(s) |

|---|---|---|---|---|

| Chiral β-Lactam | Asymmetric Staudinger Cycloaddition | Chiral Catalyst (e.g., benzoylquinine) | Catalytic, asymmetric synthesis of β-lactams from ketenes and imines. | organic-chemistry.org |

| Chiral N-Benzylic Heterocycles | Asymmetric Cross-Coupling | Ni/Photoredox Dual Catalysis, Chiral BiOX Ligand | Forms highly enantioenriched, pharmaceutically relevant structures. | nih.gov |

| Chiral 4,4-disubstituted β-Lactam | Intramolecular Alkylation | Chiral N-benzyl amino acid precursor, Base | Diastereoselective cyclization based on the chirality of the starting amino acid. | nih.gov |

| Chiral 2-substituted acetamides | Derivatization | Introduction of a substituent at Cα | Creation of a new stereocenter on the glycine backbone. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Glycine (B1666218), N-benzoyl-N-(phenylmethyl)- by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-benzoyl-N-benzylglycine, distinct signals corresponding to the different proton environments are expected. The spectrum would feature multiplets in the aromatic region (typically δ 7.0-8.0 ppm) arising from the ten protons of the benzoyl and phenylmethyl groups. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely appear as a singlet, while the glycine methylene protons (-N-CH₂-COOH) would also produce a singlet, with their exact chemical shifts influenced by the anisotropic effects of the adjacent aromatic rings and carbonyl group. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Glycine, N-benzoyl-N-(phenylmethyl)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (Benzoyl & Phenyl) | 7.0 - 8.0 | Multiplet | 10H |

| Benzylic Methylene (-CH₂-Ph) | ~ 4.5 - 5.0 | Singlet | 2H |

| Glycine Methylene (-N-CH₂-) | ~ 4.0 - 4.5 | Singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. semanticscholar.org For N-benzoyl-N-benzylglycine, distinct peaks are anticipated for the two carbonyl carbons (one for the amide and one for the carboxylic acid), typically resonating in the δ 165-175 ppm range. The aromatic carbons from both the benzoyl and phenylmethyl groups will generate a series of signals between δ 125-140 ppm. The aliphatic region will contain signals for the benzylic methylene carbon and the glycine methylene carbon, which are expected in the δ 40-60 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Glycine, N-benzoyl-N-(phenylmethyl)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Carbonyl (-COOH) | 170 - 175 |

| Amide Carbonyl (-C=O) | 165 - 170 |

| Aromatic Carbons (C-Ar) | 125 - 140 |

| Benzylic Methylene (-CH₂-Ph) | 50 - 60 |

| Glycine Methylene (-N-CH₂-) | 40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of Glycine, N-benzoyl-N-(phenylmethyl)-, which helps confirm its structure. The compound has a molecular weight of 269.29 g/mol . nih.gov

Under electron ionization (EI) or other ionization techniques, the molecule undergoes characteristic fragmentation. A prominent fragmentation pathway involves the cleavage of the C-N bond connecting the benzyl (B1604629) group to the nitrogen atom. This cleavage results in the formation of a stable benzyl cation or its rearranged isomer, the tropylium (B1234903) cation ([C₇H₇]⁺), which gives a characteristic peak at a mass-to-charge ratio (m/z) of 91. Another significant fragment corresponds to the benzoyl cation ([C₇H₅O]⁺) at m/z 105, formed by cleavage of the amide bond.

Table 3: Key Mass Spectrometry Fragments for Glycine, N-benzoyl-N-(phenylmethyl)-

| Fragment Ion | Structure | m/z |

| Molecular Ion | [C₁₆H₁₅NO₃]⁺ | 269 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| Tropylium/Benzyl Cation | [C₇H₇]⁺ | 91 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy of N-benzoyl-N-benzylglycine reveals characteristic absorption bands corresponding to its functional groups. semanticscholar.orgrsc.org A broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid group. The C=O stretching vibrations for the amide and carboxylic acid groups would result in strong absorption bands typically found between 1630 cm⁻¹ and 1760 cm⁻¹. The C-H stretching of the aromatic rings is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. rsc.orgjst.go.jp

Table 4: Characteristic IR Absorption Bands for Glycine, N-benzoyl-N-(phenylmethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid C=O | C=O Stretch | 1700 - 1760 |

| Amide C=O | C=O Stretch | 1630 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The presence of two aromatic rings (benzoyl and phenyl) in N-benzoyl-N-benzylglycine gives rise to characteristic π → π* transitions. These typically result in strong absorption bands in the UV region, generally below 300 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the utility of X-ray crystallography for determining the structure of related compounds is well-established, specific published crystallographic data for single crystals of Glycine, N-benzoyl-N-(phenylmethyl)- were not identified in the surveyed literature. jst.go.jp Such an analysis would be crucial to fully understand its solid-state conformation and packing.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. Should Glycine, N-benzoyl-N-(phenylmethyl)- form radical intermediates, for instance, through hydrogen abstraction from the methylene groups under specific reaction conditions, EPR would be the ideal method for their characterization.

The analysis of the EPR spectrum, particularly the g-value and hyperfine coupling constants, would provide detailed information about the electronic structure of the radical, the delocalization of the unpaired electron, and its interaction with nearby magnetic nuclei. While EPR is a powerful tool for such investigations, no specific studies reporting the EPR characterization of radical intermediates derived from Glycine, N-benzoyl-N-(phenylmethyl)- were found in the reviewed scientific literature.

Chromatographic Methods for Purification and Purity Assessment

The purification and subsequent confirmation of purity of synthesized chemical entities are critical steps in chemical research and development. For the compound Glycine, N-benzoyl-N-(phenylmethyl)-, also known as N-benzylhippuric acid, various chromatographic techniques are employed. These methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for determining its final purity. The selection of a specific chromatographic method depends on the scale of the purification, the nature of the impurities, and the analytical requirements.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative technique to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For N-acyl amino acids like Glycine, N-benzoyl-N-(phenylmethyl)-, silica (B1680970) gel is the most common stationary phase due to its polarity.

Detailed research on the TLC analysis of hippuric acid and its derivatives provides a strong basis for the analysis of Glycine, N-benzoyl-N-(phenylmethyl)-. A typical mobile phase for the separation of such compounds on silica gel plates is a mixture of a relatively nonpolar solvent, a moderately polar solvent, and an acidic component to suppress the ionization of the carboxylic acid group, thereby reducing tailing. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the presence of the aromatic benzoyl and phenylmethyl groups. Alternatively, chemical staining agents can be used.

Table 1: Representative TLC Conditions for Analysis of Glycine, N-benzoyl-N-(phenylmethyl)- and Related Compounds

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform : Acetic Acid : Water (4:1:1 v/v/v) |

| Visualization | UV light (254 nm) or p-dimethylaminobenzaldehyde in acetic anhydride (B1165640) |

Column Chromatography

For the preparative purification of Glycine, N-benzoyl-N-(phenylmethyl)- on a larger scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, through which a solvent system (mobile phase) is passed to separate the components of a mixture.

Similar to TLC, silica gel is the standard stationary phase for the purification of polar compounds like N-benzylhippuric acid. The selection of the mobile phase is crucial for achieving good separation and is often guided by prior TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is typically employed to first elute nonpolar impurities, followed by the desired compound, and finally any highly polar byproducts.

Table 2: Typical Column Chromatography Parameters for the Purification of Glycine, N-benzoyl-N-(phenylmethyl)-

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate with 1% Acetic Acid |

| Elution Profile | Nonpolar impurities elute first, followed by the product. |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative purity assessment of Glycine, N-benzoyl-N-(phenylmethyl)-. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for the analysis of N-acyl amino acids.

In reversed-phase HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. For Glycine, N-benzoyl-N-(phenylmethyl)-, a mobile phase consisting of an aqueous buffer (often containing an acid like acetic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic modifier (such as acetonitrile (B52724) or methanol) is used. The compound is detected using a UV detector, leveraging the strong absorbance of the benzoyl and phenylmethyl groups.

Table 3: Illustrative HPLC Conditions for Purity Assessment of Glycine, N-benzoyl-N-(phenylmethyl)-

| Parameter | Specification |

| Stationary Phase | C18 silica gel (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Determination | Based on the area percentage of the main peak in the chromatogram. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique that can be used for the analysis of volatile compounds. However, due to the low volatility and high polarity of amino acid derivatives like Glycine, N-benzoyl-N-(phenylmethyl)-, direct analysis by GC is not feasible.

To make the compound suitable for GC analysis, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. This is typically achieved by esterifying the carboxylic acid group, for instance, by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. The resulting volatile ester can then be analyzed by GC, usually with a flame ionization detector (FID). This method is more complex than HPLC due to the additional derivatization step and is therefore less commonly used for routine purity assessment of this compound.

Table 4: General Gas Chromatography Parameters (Post-Derivatization)

| Parameter | Specification |

| Derivatization | Esterification of the carboxylic acid group (e.g., with Methanol (B129727)/HCl) |

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. northwestern.edu These calculations solve the electronic Schrödinger equation to provide information on molecular orbitals, charge distribution, and various spectroscopic properties. northwestern.edu

For Glycine (B1666218), N-benzoyl-N-(phenylmethyl)-, DFT calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites susceptible to chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Mulliken population analysis and Natural Population Analysis (NPA) can be used to determine the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions. researchgate.net The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting regions prone to electrostatic interactions. In molecules with amide bonds and aromatic rings, such as Glycine, N-benzoyl-N-(phenylmethyl)-, the MEP surface can reveal negative potential regions around the carbonyl oxygen and the π-systems of the rings, and positive regions near the amide and methylene (B1212753) hydrogens.

While specific DFT studies on Glycine, N-benzoyl-N-(phenylmethyl)- are not extensively documented in the retrieved literature, studies on similar structures, like N-(2-amino-benzoyl)-N'-phenyl hydrazine (B178648), demonstrate that methods such as B3LYP with basis sets like 6-31G(d) and 6-31+G(d,p) can accurately reproduce experimentally determined geometric parameters and vibrational frequencies. sciforum.netresearchgate.net Such calculations would be crucial for predicting the reactivity and electronic characteristics of Glycine, N-benzoyl-N-(phenylmethyl)-.

Molecular Docking and Dynamics Simulations for Chemical Interactions and Conformational Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule interacts with a target, typically a protein, and to analyze its conformational landscape.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukm.my For Glycine, N-benzoyl-N-(phenylmethyl)-, docking studies could be employed to investigate its binding affinity and mode of interaction with various enzymes or receptors. The results of docking simulations are often expressed as a binding energy score, with lower values indicating a more stable interaction. ukm.my Studies on N-benzyl derivatives have successfully used molecular docking to assess their potential as inhibitors of enzymes like DNA gyrase by analyzing their binding modes and interactions with key amino acid residues. ekb.eg

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. rsc.org An MD simulation for Glycine, N-benzoyl-N-(phenylmethyl)- would reveal its flexibility, stable conformations in different solvent environments, and the dynamics of its interaction with biological macromolecules. rsc.orgresearchgate.net These simulations can track the movement of every atom, providing insights into processes like folding, conformational transitions, and ligand binding. rsc.org

Conformational analysis of related molecules, such as Cα,α-dibenzylglycine derivatives, has been performed using DFT calculations. nih.gov These studies reveal that the presence of bulky benzyl (B1604629) groups induces significant strain on the molecule's backbone, influencing its conformational preferences. nih.gov For Glycine, N-benzoyl-N-(phenylmethyl)-, the interplay between the N-benzoyl and N-benzyl groups would similarly dictate its accessible conformations. The flexibility of the benzyl groups, compared to more rigid phenyl groups, can reduce backbone strain and repulsive electronic interactions. nih.gov Hindered rotation around the amide bond can also lead to the existence of stable cis and trans rotamers, which can be identified and characterized using computational methods. scielo.br

Prediction of Chemical Properties and Structural Features

Computational methods are widely used to predict a range of chemical properties and structural features, complementing experimental data.

For Glycine, N-benzoyl-N-(phenylmethyl)-, various physicochemical properties can be calculated. These predictions are valuable for understanding the molecule's behavior in different environments and for guiding experimental work.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 269.29 g/mol nih.gov |

| Molecular Formula | C16H15NO3 nih.gov |

| XLogP3-AA | 2.5 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

| Exact Mass | 269.10519334 Da nih.gov |

| Topological Polar Surface Area | 57.6 Ų nih.gov |

| Heavy Atom Count | 20 nih.gov |

Quantum chemical calculations can also predict detailed structural features. For instance, the optimized geometry from DFT calculations provides bond lengths, bond angles, and dihedral angles. sciforum.net In a study of a related hydrazide compound, DFT calculations accurately predicted C=O, C-N, and N-N bond lengths that were in good agreement with experimental X-ray crystallography data. sciforum.net It was noted that intermolecular interactions in the crystal lattice, such as hydrogen bonding, can cause slight deviations between calculated gas-phase structures and experimental solid-state structures. sciforum.net For Glycine, N-benzoyl-N-(phenylmethyl)-, such calculations would precisely define the spatial arrangement of its benzoyl and phenylmethyl groups relative to the glycine backbone.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Protecting Group in Multistep Organic Synthesis

In the intricate process of multistep organic synthesis, protecting groups are fundamental tools used to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions while other parts of the molecule are modified. chemimpex.comwikipedia.org Glycine (B1666218), N-benzoyl-N-(phenylmethyl)- exemplifies the use of a doubly protected amino acid. The nitrogen atom of the glycine core is rendered non-nucleophilic and non-basic by the attachment of both a benzoyl (Bz) and a benzyl (B1604629) (Bn) group.

The benzoyl group, an acyl-type protection, is known for its robustness and is commonly used to protect amines. wikipedia.orgnih.gov It is generally stable to acidic conditions and can be removed under basic conditions, though cleavage from aliphatic amides can be difficult. wikipedia.org The benzyl group is also a widely employed protecting group for amines and is notable for its removal by catalytic hydrogenolysis, a mild method that involves hydrogen gas and a metal catalyst like palladium on carbon. wikipedia.orgnist.gov

The combined use of both groups on the glycine nitrogen creates a highly stable tertiary amide that effectively shields the amine functionality through a wide range of reaction conditions. This is particularly crucial in sequences where strong nucleophiles, electrophiles, or harsh pH conditions are employed. For instance, in syntheses where the carboxylic acid end of the molecule needs to be manipulated (e.g., reduction or esterification), the inertness of the N-benzoyl-N-benzyl moiety ensures the nitrogen's reactivity is completely suppressed.

A key advantage of this protection scheme is the potential for differential deprotection if required, although the stability of both groups makes them suitable for long synthetic routes where they are carried through many steps. The N-benzyl group, for example, can be selectively removed via hydrogenolysis, which would typically not affect the N-benzoyl group, leaving a secondary amide. nist.gov This strategic unmasking of reactivity is central to the logic of complex synthesis.

Table 1: Common Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Functional Group Protected | Common Cleavage Conditions |

|---|---|---|---|

| Benzyl | Bn | Alcohols, Amines, Carboxylic Acids | Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzoyl | Bz | Alcohols, Amines | Base (e.g., NaOH, NH₃), sometimes Acid |

| tert-Butoxycarbonyl | Boc | Amines | Strong Acid (e.g., Trifluoroacetic Acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amines | Base (e.g., Piperidine) |

Building Block for Complex Organic Molecules

Beyond its role in protection, Glycine, N-benzoyl-N-(phenylmethyl)- serves as a versatile building block for constructing larger, more complex molecules. By having its amine functionality pre-protected and its carboxylic acid available for reaction, it can be readily incorporated into various molecular scaffolds. This approach is particularly powerful in the synthesis of peptidomimetics, heterocyclic compounds, and other bioactive molecules. wikipedia.orgscielo.org.mx

N-substituted glycine oligomers, known as peptoids, are a prominent class of polymers synthesized using such building blocks. frontiersin.org These structures are isomers of peptides but feature side chains attached to the nitrogen atom of the backbone rather than the alpha-carbon. This modification grants them significant resistance to proteolytic degradation, a major advantage in the development of therapeutic agents. frontiersin.org Glycine, N-benzoyl-N-(phenylmethyl)- can be envisioned as a starting point for creating specific peptoid monomers or for initiating the synthesis of a peptoid chain.

Furthermore, N-acylated amino acids are precursors for the synthesis of various heterocyclic systems. nih.gov The intrinsic functionality of the glycine unit can be harnessed in cyclization reactions to form rings like piperazinediones or other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. wikipedia.orgnist.gov For example, enantiopure heterocyclic dipeptidomimetics containing oxadiazole and triazole rings have been synthesized from protected amino acids and used as building blocks for pseudopeptides. chemspider.com The defined stereochemistry and protected state of building blocks like Glycine, N-benzoyl-N-(phenylmethyl)- allow for controlled, stepwise assembly of these complex targets. Its precursor, N-benzylglycine, is recognized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comscielo.org.mx

Table 2: Examples of Complex Molecules Derived from N-Substituted Glycine Building Blocks

| Building Block Type | Resulting Complex Molecule | Application Area | Reference |

|---|---|---|---|

| N-Substituted Glycines | Peptoids (N-substituted polyglycines) | Drug Discovery, Materials Science | frontiersin.org |

| Protected Phe-Gly Mimetics | Pseudopeptides with Heterocyclic Cores | Medicinal Chemistry (Opioid Receptor Ligands) | chemspider.com |

| N-Methylglycine | Pyrrolidine-based Heterocycles | Organic Synthesis, Photovoltaics | nih.gov |

| N-Acyl Glycines | 2,5-Piperazinediones | Synthesis of Glyphosate | nist.gov |

Use as Analytical Standards in Quantitative Chemistry

In quantitative chemistry, particularly in fields like metabolomics, pharmacokinetics, and environmental analysis, the use of well-characterized analytical standards is essential for accurate and precise measurements. frontiersin.org While extensive documentation for Glycine, N-benzoyl-N-(phenylmethyl)- as a commercially available standard is not widespread, its properties make it an excellent candidate for such applications. Pure, stable compounds are required as reference materials for the development, validation, and calibration of analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

N-acyl amino acids (NAAAs) are a biologically significant class of lipids involved in cell signaling, and their quantification is crucial for understanding various physiological and pathological processes. wikipedia.orgnih.govnih.gov The analysis of these endogenous compounds requires appropriate standards to ensure data reliability. A synthetic compound like Glycine, N-benzoyl-N-(phenylmethyl)- can serve as an ideal "non-natural" or "exogenous" standard in studies profiling NAAAs in biological matrices, as it is structurally related to the analytes of interest but not typically present endogenously.

Moreover, the precursor N-benzylglycine is utilized in analytical chemistry as a derivatizing agent to improve the chromatographic separation of enantiomers, a critical step for drug purity analysis. chemimpex.com This highlights the utility of such N-substituted glycine structures in analytical method development. A common and powerful technique in quantitative mass spectrometry is the use of stable isotope-labeled internal standards. For instance, N-benzoyl-d5-glycine, a deuterated version of hippuric acid, is used as an internal standard to accurately quantify its non-labeled counterpart. nih.gov Similarly, a stable isotope-labeled version of Glycine, N-benzoyl-N-(phenylmethyl)- could be synthesized and used as a perfect internal standard for quantifying the compound itself or related metabolites in complex samples.

Table 3: Analytical Applications of N-Substituted Glycines and Related Compounds

| Compound/Class | Analytical Application | Technique(s) | Purpose | Reference |

|---|---|---|---|---|

| N-Benzylglycine | Chiral Derivatizing Agent | Chromatography (HPLC) | Separation of enantiomers for purity analysis. | chemimpex.com |

| N-acyl amino acids | Analytes of Interest | LC-MS | Metabolomic profiling in disease research. | frontiersin.org |

| Sarcosine, Norvaline | Internal Standards | HPLC | General amino acid analysis. | researchgate.net |

| N-benzoyl-d5-glycine | Stable Isotope Labeled Internal Standard | Mass Spectrometry (MS) | Accurate quantification of hippuric acid. | nih.gov |

Development of Novel Synthetic Reagents and Catalysts

The molecular framework of Glycine, N-benzoyl-N-(phenylmethyl)- offers significant potential as a scaffold for the development of new synthetic reagents and catalysts. The combination of a chiral amino acid core (even if starting from achiral glycine, chirality can be introduced), multiple functional groups (amide, carboxylic acid), and aromatic rings provides a rich platform for chemical modification.

By modifying the phenyl rings of the benzoyl or benzyl groups—for example, by introducing phosphine (B1218219) or other coordinating groups—one could transform the molecule into a chiral ligand for asymmetric catalysis. Chiral ligands are indispensable in modern synthesis for controlling the stereochemical outcome of reactions, which is particularly vital in the pharmaceutical industry.

Furthermore, derivatives of this compound can act as reagents in their own right. For instance, N-acyl derivatives of glycine can be converted into heterocyclic compounds like 2,5-piperazinediones, which then serve as reactants in further transformations such as Mannich condensation reactions. nist.gov The development of novel catalytic systems often relies on understanding the reactivity of substrates like glycine derivatives. A recently developed tetrazine-based catalytic system, for example, is effective for the synthesis of N-aryl-α-arylated glycine esters, demonstrating the ongoing innovation in reactions involving glycine-based structures. thermofisher.com While the biological catalyst glycine N-acyltransferase facilitates the reaction between glycine and benzoyl-CoA, studying such natural systems can inspire the design of synthetic catalysts that mimic their efficiency and selectivity. researchgate.net

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways and Sustainable Chemical Processes

The traditional synthesis of N-acylated and N-alkylated amino acids often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of synthesizing Glycine (B1666218), N-benzoyl-N-(phenylmethyl)- will likely focus on adopting green chemistry principles to mitigate environmental impact.

Key Research Thrusts:

Catalytic N-Alkylation: A significant leap forward would be the adoption of catalytic methods for the N-alkylation of unprotected amino acids using alcohols, which produce water as the only byproduct. nih.gov Research into ruthenium or iron-based catalysts has shown promise for the N-alkylation of various amino acids with excellent retention of stereochemistry. nih.gov Applying this to the synthesis of N-benzylglycine, a precursor to the title compound, from glycine and benzyl (B1604629) alcohol would represent a substantial greening of the initial synthetic steps.

Alternative Solvents: The use of polar, aprotic solvents like DMF is common in peptide synthesis but is facing increasing scrutiny due to toxicity. chimia.ch Research is actively seeking greener alternatives. researchgate.net The development of protocols for the synthesis of Glycine, N-benzoyl-N-(phenylmethyl)- in more benign solvents would be a key area of development.

A comparative table of traditional versus potential greener synthetic approaches is presented below.

| Feature | Traditional Synthesis | Greener Synthetic Pathway |

| N-Alkylation Step | Use of alkyl halides with stoichiometric bases. guidechem.com | Catalytic N-alkylation with alcohols (e.g., using Ru or Fe catalysts). nih.gov |

| Byproducts | Stoichiometric amounts of salt waste. guidechem.com | Primarily water. nih.gov |

| Solvents | Often relies on chlorinated solvents or DMF. chemicalbook.com | Exploration of greener solvents like polar carbonates. researchgate.net |

| Protecting Groups | May require multiple protection/deprotection steps. wikipedia.org | Direct functionalization of unprotected amino acids. nih.gov |

Exploration of Novel Reactivity Patterns and Transformations

While the core structure of Glycine, N-benzoyl-N-(phenylmethyl)- is well-defined, its full reactive potential is likely underexplored. Future research will probably delve into its use as a scaffold for constructing more complex molecules.

Emerging Research Areas:

Mesoionic Intermediates: N-acyl-N-alkylglycines, the class to which Glycine, N-benzoyl-N-(phenylmethyl)- belongs, can serve as precursors to mesoionic 1,3-oxazolium-5-olates (münchnones). jst.go.jpsemanticscholar.org These intermediates are versatile dipoles for cycloaddition reactions, enabling the synthesis of a wide array of heterocyclic compounds. molaid.com A systematic study of the cycloaddition reactions of the münchnone derived from Glycine, N-benzoyl-N-(phenylmethyl)- could open up new avenues in heterocyclic chemistry.

Asymmetric Transformations: The chiral nature of amino acids is a key feature. While glycine itself is achiral, derivatives can be used in asymmetric synthesis. Future work could explore the use of Glycine, N-benzoyl-N-(phenylmethyl)- as a ligand for asymmetric catalysis or as a chiral auxiliary.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Investigating the selective C-H activation of the benzyl or benzoyl groups within the molecule could lead to novel derivatives with unique properties without the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automation in Synthesis

The principles of flow chemistry and automated synthesis, which have revolutionized peptide and protein synthesis, are increasingly being applied to smaller organic molecules. chimia.chamidetech.com

Future Prospects:

Automated Solid-Phase Synthesis (SPPS) Analogs: While Glycine, N-benzoyl-N-(phenylmethyl)- is not a standard building block for proteins, the methodologies of SPPS can be adapted for the stepwise synthesis of small molecules on a solid support. This could enable the rapid generation of a library of analogs with varied substituents on the benzoyl or benzyl rings for screening purposes. The use of automated synthesizers could significantly accelerate this process. d-nb.infonih.gov

Continuous Flow Synthesis: Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for seamless multi-step synthesis. acs.org A continuous flow process for the synthesis of Glycine, N-benzoyl-N-(phenylmethyl)- could involve the in-situ generation of intermediates and immediate consumption in the next step, reducing isolation and purification needs. acs.org This approach is particularly advantageous for scaling up production. chemistryviews.org The integration of in-line analytics, such as UV-Vis or IR spectroscopy, can allow for real-time monitoring and optimization of the synthesis. amidetech.com

| Technology | Application to Glycine, N-benzoyl-N-(phenylmethyl)- Synthesis | Potential Advantages |

| Automated Synthesis | Rapid synthesis of a library of derivatives on a solid support. | High throughput, reproducibility, reduced manual labor. wikipedia.orgamidetech.com |

| Flow Chemistry | Continuous production, multi-step synthesis in a single streamlined process. | Enhanced safety, precise control of reaction conditions, scalability, reduced waste. chimia.chacs.org |

Advanced Material Applications (excluding biological or biomedical)